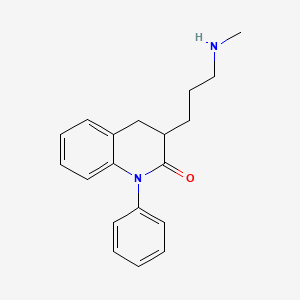
3-(3-Methylamino-propyl)-1-phenyl-3,4-dihydro-1H-quinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Methylamino-propyl)-1-phenyl-3,4-dihydro-1H-quinolin-2-one is a complex organic compound that belongs to the class of quinolinones This compound is characterized by its unique structure, which includes a quinolinone core with a phenyl group and a methylamino-propyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylamino-propyl)-1-phenyl-3,4-dihydro-1H-quinolin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Methylamino-Propyl Side Chain: The final step involves the alkylation of the quinolinone core with 3-chloropropylamine, followed by methylation using methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
3-(3-Methylamino-propyl)-1-phenyl-3,4-dihydro-1H-quinolin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinolinone core to dihydroquinoline derivatives.
Substitution: The phenyl group and the methylamino-propyl side chain can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.
Major Products
The major products formed from these reactions include oxidized quinolinone derivatives, reduced dihydroquinoline compounds, and substituted phenyl or methylamino-propyl derivatives.
科学的研究の応用
3-(3-Methylamino-propyl)-1-phenyl-3,4-dihydro-1H-quinolin-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating neurological disorders and cancer.
Pharmacology: The compound is investigated for its interactions with various biological targets, including neurotransmitter receptors and enzymes.
Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
作用機序
The mechanism of action of 3-(3-Methylamino-propyl)-1-phenyl-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets. It is known to act as a selective norepinephrine reuptake inhibitor, affecting neurotransmitter levels in the brain. This action is mediated through binding to norepinephrine transporters, inhibiting their function, and increasing the concentration of norepinephrine in the synaptic cleft.
類似化合物との比較
Similar Compounds
- 3-(3-Aminopropyl)-1-phenyl-3,4-dihydro-1H-quinolin-2-one
- 3-(3-Dimethylamino-propyl)-1-phenyl-3,4-dihydro-1H-quinolin-2-one
- 3-(3-Ethylamino-propyl)-1-phenyl-3,4-dihydro-1H-quinolin-2-one
Uniqueness
3-(3-Methylamino-propyl)-1-phenyl-3,4-dihydro-1H-quinolin-2-one is unique due to its specific side chain, which imparts distinct pharmacological properties. The methylamino group enhances its ability to interact with norepinephrine transporters, making it a potent norepinephrine reuptake inhibitor compared to its analogs.
特性
CAS番号 |
792122-30-6 |
|---|---|
分子式 |
C19H22N2O |
分子量 |
294.4 g/mol |
IUPAC名 |
3-[3-(methylamino)propyl]-1-phenyl-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C19H22N2O/c1-20-13-7-9-16-14-15-8-5-6-12-18(15)21(19(16)22)17-10-3-2-4-11-17/h2-6,8,10-12,16,20H,7,9,13-14H2,1H3 |
InChIキー |
KIDMMWCQWSLXGQ-UHFFFAOYSA-N |
正規SMILES |
CNCCCC1CC2=CC=CC=C2N(C1=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[6-(3-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14233057.png)
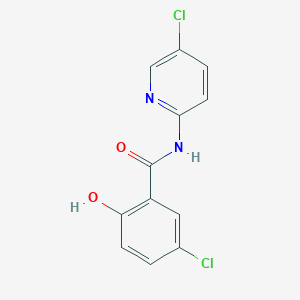
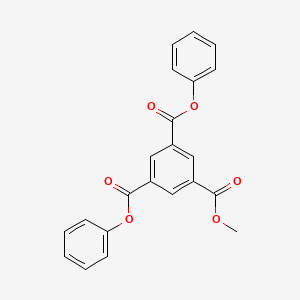
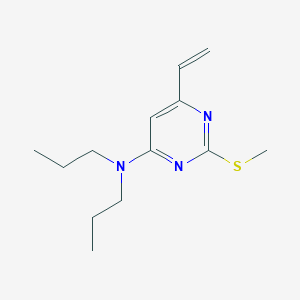
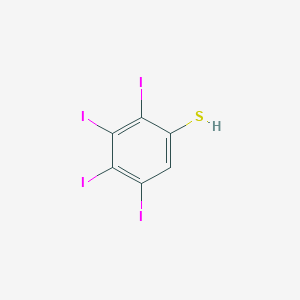
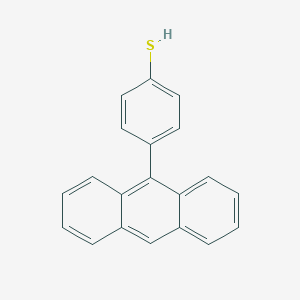
![2-methyl-1,4-bis[4-[(2S)-2-methylbutoxy]phenyl]benzene](/img/structure/B14233087.png)
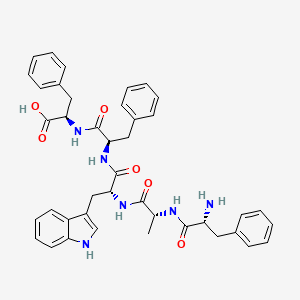
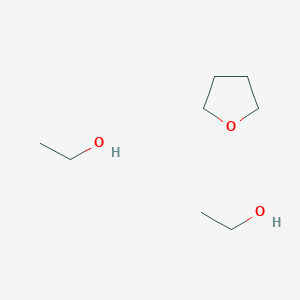

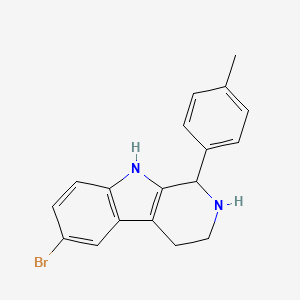
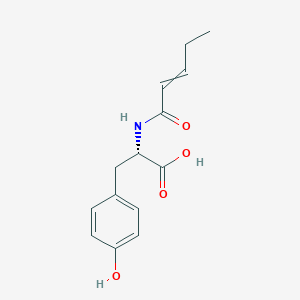
![Diazene, [(trimethylsilyl)methyl]-](/img/structure/B14233142.png)

